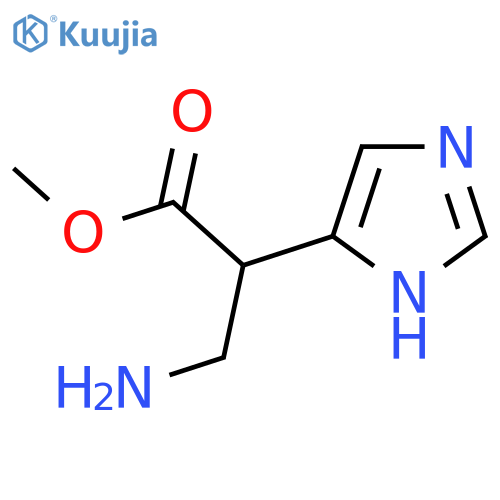Cas no 2110790-23-1 (methyl 3-amino-2-(1H-imidazol-5-yl)propanoate)

2110790-23-1 structure
商品名:methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
- (R)-METHYL 3-AMINO-2-(1H-IMIDAZOL-5-YL)PROPANOATE
- 1289384-56-0
- EN300-1843078
- SCHEMBL2360874
- 2110790-23-1
- MB69464
-
- インチ: 1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10)
- InChIKey: ROBRYVWEQDOFPJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN)C1=CN=CN1)=O
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 81Ų
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843078-5.0g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1843078-1g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1843078-0.5g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1843078-0.1g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1843078-10.0g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1843078-0.05g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1843078-10g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 10g |
$5652.0 | 2023-09-19 | ||
| Enamine | EN300-1843078-1.0g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1843078-0.25g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1843078-2.5g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 2.5g |
$2576.0 | 2023-09-19 |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
2110790-23-1 (methyl 3-amino-2-(1H-imidazol-5-yl)propanoate) 関連製品
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
